1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with various reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the quinazoline core.
Attachment of the Ethanone Group: The ethanone group is attached via a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride involves the inhibition of specific enzymes and pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Similar to erlotinib, used for the treatment of non-small cell lung cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone group, which may confer distinct biological activities compared to other quinazoline derivatives .
Properties
IUPAC Name |
1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O.ClH/c1-14(27)15-7-6-8-16(13-15)24-22-18-10-3-5-12-20(18)25-21(26-22)17-9-2-4-11-19(17)23;/h2-13H,1H3,(H,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQFZMBXIKRSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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